molecular formula C22H22N4O B2983135 N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-84-2

N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2983135
CAS No.: 890629-84-2
M. Wt: 358.445
InChI Key: YQCVTPJQVUXGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 3: A phenyl substituent.
  • Position 5: An isopropyl (propan-2-yl) group.
  • Position 7: A 3-methoxyphenylamine moiety.

This scaffold is structurally related to compounds investigated for antimicrobial and antimycobacterial activities, particularly against Mycobacterium tuberculosis (M.tb) . While direct data on this compound are absent in the provided evidence, its structural features align with pyrazolo[1,5-a]pyrimidines reported in recent studies. Below, we compare its substituent effects with key analogues.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-10-7-11-18(12-17)27-3)26-22(25-20)19(14-23-26)16-8-5-4-6-9-16/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCVTPJQVUXGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a pyrazolo[1,5-a]pyrimidine core structure, featuring a methoxyphenyl group at the nitrogen atom, a phenyl group at the 3-position, and an isopropyl group at the 5-position of the pyrazolo-pyrimidine ring. The presence of the pyrazolo[1,5-a]pyrimidine core structure suggests that this compound may act as a kinase inhibitor, and the unique combination of methoxy and isopropyl groups may enhance its solubility and biological activity.

Potential Applications

  • Kinase Inhibition Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for developing drugs for various diseases like cancer.
  • Biological Activities Pyrazolo[1,5-a]pyrimidines, including this compound, have been studied for their biological activities.
  • Anticancer Potential Several reports have shown that the nucleus of pyrazolo[1,5-a]pyrimidine may serve as a potent anticancer agent . Further investigation into triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines has revealed promising anticancer potential . One such compound, (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-pyran-3,4,5-triyl triacetate, demonstrated inhibitory effects against MCF-7 cells (IC50 = 15.3 µM) .
  • Drug Development Hybrid molecules, including pyrazolo[1,5-a]pyrimidines, hold a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

Interaction Studies

Interaction studies for this compound often involve:

  • Kinase binding assays
  • Cellular activity assays
  • Solubility and stability studies

Structural Analogues and Biological Activity

Compound NameStructural FeaturesBiological Activity
3-(4-fluorophenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl and pyridinylmethyl groupsAnticancer activity
4-chloro-N-(4-methoxyphenethyl)pyrazolo[1,5-a]pyrimidin-7-aminesChlorophenol and methoxy substituentsAntiviral properties
3-(trifluoromethyl)phenyl-N-(4-piperidinyl)pyrazolo[1,5-a]pyrimidin-7-aminesTrifluoromethyl and piperidinyl groupsSelective kinase inhibition

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways such as the ERK/MAPK pathway, further contributing to its anticancer effects .

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-phenyl group in the target compound contrasts with common analogues bearing electron-withdrawing groups (e.g., 3-(4-fluorophenyl)), which are linked to enhanced antimycobacterial activity. For example:

  • 3-(4-Fluorophenyl) derivatives (e.g., compound 32 in ) demonstrated potent M.tb inhibition (MIC ≤ 0.03 µM) due to improved target binding and metabolic stability .
  • 3-(2,4-Dichlorophenyl) derivatives () showed moderate anticancer activity, suggesting halogenation influences bioactivity but may reduce selectivity for bacterial targets.

Key Insight : The absence of electron-withdrawing groups at position 3 in the target compound may result in lower potency compared to fluorinated or chlorinated analogues.

Substituent Effects at Position 5

The 5-isopropyl group in the target compound is a branched alkyl substituent, differing from commonly studied 5-aryl or 5-heteroaryl groups:

  • 5-(4-Isopropylphenyl) derivatives (e.g., compound 35 in ) exhibited moderate M.tb inhibition (MIC = 0.5 µM), highlighting that bulky substituents may reduce activity compared to smaller alkyl groups .
  • 5-Methyl derivatives (e.g., compound 47 in ) showed higher metabolic stability in liver microsomes (t½ > 60 min), suggesting alkyl groups improve pharmacokinetic profiles .

Amine Substituent at Position 7

The N-(3-methoxyphenyl) group distinguishes the target compound from pyridylmethylamine derivatives prevalent in antimycobacterial agents:

  • N-(Pyridin-2-ylmethyl) derivatives (e.g., compounds 22–44 in ) achieved MIC values as low as 0.03 µM against M.tb, attributed to hydrogen bonding with ATP synthase .
  • N-(3-Methoxyphenyl) analogues (e.g., ) displayed moderate activity, suggesting that methoxy groups may enhance solubility but reduce target engagement compared to pyridyl groups .

Key Insight : The 3-methoxyphenyl group likely improves aqueous solubility but may sacrifice potency relative to nitrogen-containing heterocycles.

Biological Activity

N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents that enhance its biological properties. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives. Key synthetic pathways include:

  • Condensation Reactions : Combining substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate.
  • Chlorination and Substitution : Converting pyrimidinones to chlorides followed by nucleophilic substitution to introduce the desired functional groups.

Structural Features

FeatureDescription
Core StructurePyrazolo[1,5-a]pyrimidine
SubstituentsMethoxyphenyl at nitrogen, phenyl at 3-position, isopropyl at 5-position

Anticancer Potential

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. The specific compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:

  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of human breast cancer cell lines (e.g., MDA-MB-231) with varying degrees of efficacy. For instance, a related study reported an IC50 value of 29.1 µM for certain synthesized compounds against MDA-MB-231 cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Mycobacterial ATP Synthase : Demonstrating potential for treating Mycobacterium tuberculosis .
  • Selective Protein Inhibition : Targeting specific proteins involved in cancer progression and survival pathways .

Comparative Studies

A comparative analysis of similar compounds highlights the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
3-(4-fluorophenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl and pyridinylmethyl groupsAnticancer activity
4-chloro-N-(4-methoxyphenethyl)pyrazolo[1,5-a]pyrimidin-7-aminesChlorophenol and methoxy substituentsAntiviral properties
3-(trifluoromethyl)phenyl-N-(4-piperidinyl)pyrazolo[1,5-a]pyrimidin-7-aminesTrifluoromethyl and piperidinyl groupsSelective kinase inhibition

The unique combination of methoxy and isopropyl groups in this compound enhances its solubility and biological activity compared to other derivatives.

Study on Anticancer Activity

In a recent study involving a library of synthesized pyrazolo[1,5-a]pyrimidine derivatives, this compound was evaluated for its anticancer properties using the MTT assay. The results indicated significant growth inhibition in MDA-MB-231 cells when treated with varying concentrations over 72 hours .

Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship (SAR) revealed that modifications to the substituents on the pyrazolo[1,5-a]pyrimidine scaffold could significantly influence biological activity. For instance, variations in the methoxy group’s position or the introduction of different alkyl chains were found to alter kinase inhibition potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine with high purity?

  • Methodology : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by substitution reactions. For example, Suzuki-Miyaura coupling ( ) can introduce aryl groups at position 3, while nucleophilic aromatic substitution (e.g., with 3-methoxyphenylamine) modifies position 7. Key steps include:

  • Core formation : Cyclize precursors (e.g., aminopyrazoles with β-keto esters) under acidic conditions .
  • Substituent introduction : Use palladium catalysts for cross-coupling reactions (e.g., aryl boronic acids for phenyl groups) .
  • Purification : Optimize via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm regiochemistry (e.g., pyrazolo-pyrimidine core planarity) .
  • HRMS : Validate molecular formula (e.g., C₂₃H₂₃N₅O) with <2 ppm error .

Q. How can researchers design preliminary biological assays to screen for anticancer activity?

  • Methodology : Use in vitro cell-based assays:

  • Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer models, as pyrazolo[1,5-a]pyrimidines show kinase inhibition .
  • Assay parameters : Measure IC₅₀ via MTT assays (48–72 hr exposure) .
  • Control compounds : Compare with known CDK inhibitors (e.g., roscovitine) to assess potency .

Advanced Research Questions

Q. What strategies enhance selectivity for kinase targets (e.g., CDK9) while minimizing off-target effects?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify substituents at positions 3 (phenyl), 5 (isopropyl), and 7 (methoxyphenyl). For example:
  • Position 5 : Bulky isopropyl groups improve hydrophobic interactions with kinase ATP pockets .
  • Position 7 : Methoxy groups enhance solubility and H-bonding with catalytic lysine residues .
  • Computational docking : Use AutoDock Vina to model interactions with CDK9 (PDB: 4BCF) and optimize binding affinity .

Q. How can pharmacokinetic properties (e.g., bioavailability, CNS penetration) be systematically evaluated?

  • Methodology :

  • In vitro ADME :
  • Permeability : Caco-2 cell monolayers assess intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • In vivo studies : Administer orally (10 mg/kg) to rodents; quantify plasma concentrations via LC-MS/MS .

Q. What in silico approaches predict potential off-target liabilities (e.g., hERG inhibition)?

  • Methodology :

  • Pharmacophore modeling : Screen against hERG (PDB: 5VA1) using Schrödinger’s Phase to identify risk motifs (e.g., basic amines) .
  • Machine learning : Train models on Tox21 datasets to flag cardiotoxicity risks .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported enzyme inhibition profiles across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under uniform conditions (e.g., ATP concentration, incubation time) .
  • Orthogonal validation : Confirm CDK9 inhibition via Western blot (phospho-RNA Pol II reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.